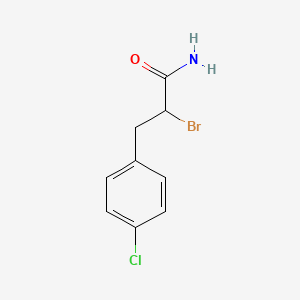
2-溴-3-(4-氯苯基)丙酰胺
描述
2-Bromo-3-(4-chlorophenyl)propanamide is an organic compound with the molecular formula C9H9BrClNO and a molecular weight of 262.53 g/mol It is characterized by the presence of a bromine atom, a chlorine atom, and an amide functional group attached to a phenyl ring
科学研究应用
2-Bromo-3-(4-chlorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary targets of 2-Bromo-3-(4-chlorophenyl)propanamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-(4-chlorophenyl)propanamide These factors can include pH, temperature, and the presence of other molecules in the environment
生化分析
Biochemical Properties
2-Bromo-3-(4-chlorophenyl)propanamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby altering its activity. For example, 2-Bromo-3-(4-chlorophenyl)propanamide may inhibit enzymes that are crucial for cell proliferation, leading to a decrease in cell growth .
Cellular Effects
The effects of 2-Bromo-3-(4-chlorophenyl)propanamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may disrupt the normal signaling pathways that regulate cell division, leading to altered cell proliferation rates. Additionally, 2-Bromo-3-(4-chlorophenyl)propanamide can modulate gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific proteins within the cell .
Molecular Mechanism
At the molecular level, 2-Bromo-3-(4-chlorophenyl)propanamide exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 2-Bromo-3-(4-chlorophenyl)propanamide may influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-(4-chlorophenyl)propanamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that 2-Bromo-3-(4-chlorophenyl)propanamide can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound may result in adaptive changes in cellular processes, such as the upregulation of detoxification pathways .
Dosage Effects in Animal Models
The effects of 2-Bromo-3-(4-chlorophenyl)propanamide vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell proliferation, gene expression, and metabolism . Toxic or adverse effects may also be observed at high doses, including cell death or tissue damage . It is important to determine the threshold dose at which these effects occur to ensure safe and effective use of 2-Bromo-3-(4-chlorophenyl)propanamide in research .
Metabolic Pathways
2-Bromo-3-(4-chlorophenyl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites within the cell . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in decreased energy production .
Transport and Distribution
The transport and distribution of 2-Bromo-3-(4-chlorophenyl)propanamide within cells and tissues are critical for its activity and function . This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and localization within the cell . Once inside the cell, 2-Bromo-3-(4-chlorophenyl)propanamide may accumulate in specific compartments or organelles, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 2-Bromo-3-(4-chlorophenyl)propanamide is an important factor that influences its activity and function . This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or RNA, or to the mitochondria, where it can affect energy production . The specific localization of 2-Bromo-3-(4-chlorophenyl)propanamide can determine its effects on cellular processes and its overall efficacy in biochemical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-chlorophenyl)propanamide typically involves the bromination of 3-(4-chlorophenyl)propanamide. One common method is the reaction of 3-(4-chlorophenyl)propanamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-3-(4-chlorophenyl)propanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
2-Bromo-3-(4-chlorophenyl)propanamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.
Reduction: Formation of 3-(4-chlorophenyl)propanamine.
Oxidation: Formation of oxidized phenyl derivatives such as 4-chlorobenzoic acid.
相似化合物的比较
Similar Compounds
- 2-Bromo-3-(4-fluorophenyl)propanamide
- 2-Bromo-3-(4-methylphenyl)propanamide
- 2-Bromo-3-(4-nitrophenyl)propanamide
Uniqueness
2-Bromo-3-(4-chlorophenyl)propanamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity.
属性
IUPAC Name |
2-bromo-3-(4-chlorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLLHDWVJVSNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1448272.png)
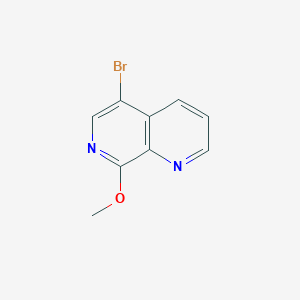
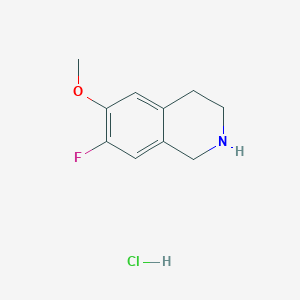
![3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448277.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1448278.png)

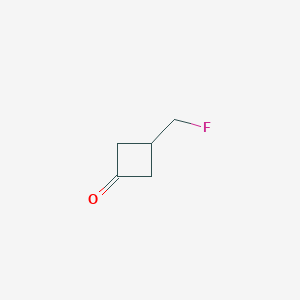
![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride](/img/structure/B1448282.png)
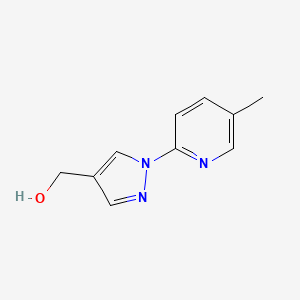
![[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride](/img/structure/B1448284.png)


![6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1448293.png)
![3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1448294.png)
